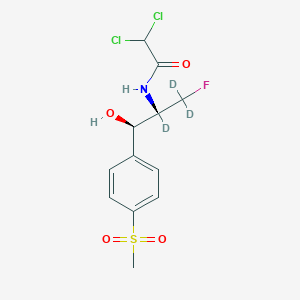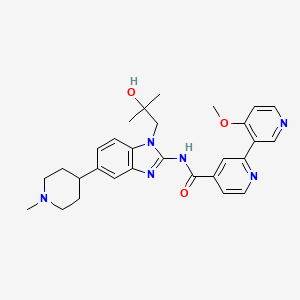
Adenosine monophosphate-13C10,15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine monophosphate-13C10,15N5 is a stable isotope-labeled compound where the carbon atoms are labeled with carbon-13 and the nitrogen atoms are labeled with nitrogen-15. This compound is a derivative of adenosine monophosphate, a key cellular metabolite involved in energy homeostasis and signal transduction . The labeling of carbon and nitrogen atoms makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of adenosine monophosphate-13C10,15N5 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine monophosphate molecule. This can be achieved through chemical synthesis or biosynthetic methods using labeled precursors. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes multiple steps such as purification, crystallization, and quality control to achieve high purity and isotopic enrichment. The final product is often provided in the form of a disodium salt solution for ease of use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine monophosphate-13C10,15N5 can undergo various chemical reactions, including:
Oxidation: Conversion to adenosine diphosphate or adenosine triphosphate.
Reduction: Formation of adenosine.
Substitution: Replacement of phosphate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Requires nucleophilic reagents like amines or thiols under mild to moderate conditions.
Major Products:
Oxidation: Adenosine diphosphate, adenosine triphosphate.
Reduction: Adenosine.
Substitution: Various adenosine derivatives depending on the substituent used.
Applications De Recherche Scientifique
Adenosine monophosphate-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.
Medicine: Utilized in drug development and pharmacokinetics to study the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes.
Mécanisme D'action
Adenosine monophosphate-13C10,15N5 exerts its effects by participating in cellular metabolic processes. It acts as a substrate for various enzymes involved in energy metabolism and signal transduction. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing insights into its molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Adenosine monophosphate-15N5: Labeled with nitrogen-15 only.
Adenosine monophosphate-13C10: Labeled with carbon-13 only.
Adenosine monophosphate-d12: Deuterium-labeled derivative.
Uniqueness: Adenosine monophosphate-13C10,15N5 is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more comprehensive data in metabolic studies and NMR spectroscopy compared to compounds labeled with a single isotope .
Propriétés
Formule moléculaire |
C10H14N5O7P |
|---|---|
Poids moléculaire |
362.12 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clé InChI |
UDMBCSSLTHHNCD-IADJQYSOSA-N |
SMILES isomérique |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)[15NH2] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



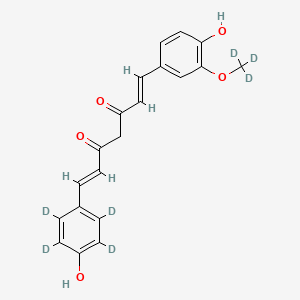
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
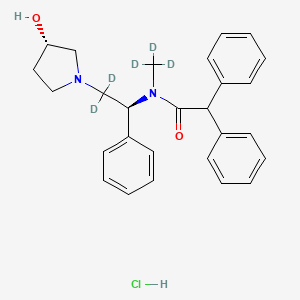

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
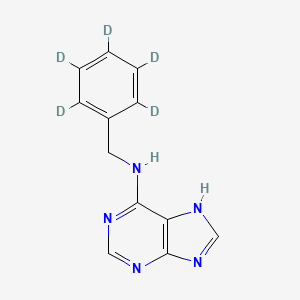
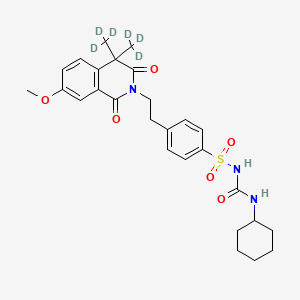
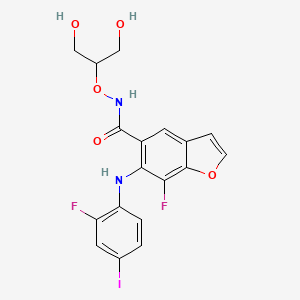
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)


